Product packaging for Dibenzo[a,h]phenazine-1,8-diol(Cat. No.:CAS No. 26846-41-3)

Dibenzo[a,h]phenazine-1,8-diol

Cat. No.: B12902099
CAS No.: 26846-41-3
M. Wt: 312.3 g/mol
InChI Key: RPRGEWDOVJZDPE-UHFFFAOYSA-N
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Description

Dibenzo[a,h]phenazine-1,8-diol (CAS 26846-41-3), with the molecular formula C₂₀H₁₂N₂O₂ and a molecular weight of 312.32 g/mol, is a sophisticated organic compound of significant interest in fundamental photophysical research . This compound serves as a prototype molecule for investigating intramolecular excited-state intramolecular proton transfer (ESIPT) . Its structure contains two proton donor (OH) and two proton acceptor (N) sites within an extended π-conjugated system, making it an excellent model for studying complex proton transfer mechanisms, including single and double proton transfer paths in the excited state . Research into its photophysical properties has revealed an exceptionally low fluorescence quantum yield, which theoretical studies attribute to efficient non-radiative decay channels via conical intersections or intersystem crossing, providing insights into photostabilization mechanisms and quenching in π-conjugated systems . Beyond its fundamental research value, this dihydroxyphenazine derivative acts as a key synthetic intermediate for developing more complex phenazine-based structures . It is offered as a high-purity solid and is intended for research applications only, strictly for use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any personal use. For specific storage and handling conditions, please refer to the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12N2O2 B12902099 Dibenzo[a,h]phenazine-1,8-diol CAS No. 26846-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26846-41-3

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one

InChI

InChI=1S/C20H12N2O2/c23-15-5-1-3-11-7-9-13-19(17(11)15)21-14-10-8-12-4-2-6-16(24)18(12)20(14)22-13/h1-10,21,24H

InChI Key

RPRGEWDOVJZDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C3=C(C=C2)NC4=C5C(=CC=CC5=O)C=CC4=N3

Origin of Product

United States

Significance in Contemporary Photochemistry and Functional Materials Science

Strategies for the Construction of the Dibenzo[a,h]phenazine (B1223020) Core Framework

The creation of the foundational dibenzo[a,h]phenazine skeleton is a significant challenge in organic synthesis. Researchers have developed several key approaches to assemble this fused polycyclic aromatic system.

Oxidative cyclization is a prominent strategy for forming phenazine and related heterocyclic structures. This approach often involves the dimerization of aniline (B41778) or arylamine precursors. For instance, a supramolecular catalytic strategy has been demonstrated for the synthesis of dibenzo[a,j]phenazine compounds through the dimerization of 2-arylamines in an acidic environment. researchgate.net Electro-oxidative synthesis represents a modern and mild protocol for procuring phenazines. acs.org This can be achieved through methods like the ring contraction of dihydrodiazepines or the electro-dimerization of o-phenylenediamines, using aerial oxygen as the oxidant with inexpensive electrolytes and electrodes. acs.org

Another related method involves the oxidation of a dihydrophenazine precursor. Researchers have successfully synthesized and isolated a stable phenanthrene-based phenazine dication by oxidizing its dihydrophenazine precursor, highlighting the power of post-cyclization oxidation to achieve the final aromatic system. acs.org Metal-free oxidative cyclization processes have also been developed, for example, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with tert-butyl hydroperoxide (TBHP) to induce cyclization. thieme-connect.de

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds essential for constructing the phenazine skeleton. nih.govnih.gov The Buchwald-Hartwig amination, in particular, is a direct and potent method for creating aryl C–N bonds. nih.gov

A synthetic route to phenazine-2,8-dicarboxylates has been developed that employs successive intermolecular and intramolecular palladium-catalyzed Buchwald-Hartwig N-arylations. researchgate.net This strategy involves first coupling two different aromatic rings via an intermolecular N-arylation, followed by an intramolecular N-arylation that closes the central pyrazine (B50134) ring and thus forms the phenazine core. researchgate.net This approach offers a high degree of control over the substitution pattern on the final product. Furthermore, palladium catalysts, such as Pd(OAc)₂, can be used to facilitate C-H activation, enabling the direct functionalization and annulation of aromatic rings to build complex heterocyclic scaffolds. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis This table is interactive. You can sort and filter the data.

Reaction Type Catalyst/Ligand System Substrates Product Type Ref
Buchwald-Hartwig Amination Pd(dba)₂ / Ferrocenyl-phosphine Aryl Tosylates, Amines Aryl Amines nih.gov
Phenanthridinone Synthesis Pd(OAc)₂ 2-Bromobenzamides Phenanthridinones nih.gov
Phenazine Synthesis Pd Catalyst 3-amino-4-chlorobenzoate, 2-bromo-5-methoxycarbonylaniline Phenazine-2,8-dicarboxylate researchgate.net
Heck Coupling Pd(OAc)₂ Aryl Halides, Alkenes Functionalized Olefins nih.gov
Negishi Coupling Pd(PPh₃)₄ Aryl Fluorosulfonates, Organozinc reagents Biaryls nih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. While a specific one-pot synthesis for this compound is not widely reported, the principle has been successfully applied to analogous complex heterocycles. For example, dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridines have been synthesized in a one-pot reaction from 2-acetylaminobenzaldehyde and methyl ketones through a sequence of four condensation reactions. researchgate.net Similarly, substituted dibenzo[b,f]oxepines have been prepared via a one-pot cascade process involving nucleophilic aromatic substitution and Knoevanagel condensation. nih.gov These examples demonstrate the potential for developing efficient one-pot, multicomponent strategies for the assembly of the dibenzo[a,h]phenazine framework from simpler precursors. researchgate.net

Targeted Functionalization and Synthesis of this compound Derivatives

The functionalization of the dibenzo[a,h]phenazine core is crucial for tuning its chemical and physical properties. The introduction of specific substituents can dramatically alter the electronic structure, solubility, and potential applications of the molecule.

Introducing electron-donating (D) and electron-withdrawing (A) groups onto the dibenzo[a,c]phenazine (B1222753) skeleton, a structural isomer of the [a,h] system, has been extensively studied to create materials with tailored photophysical properties. nii.ac.jp This D-A molecular design creates a strong intramolecular charge transfer (ICT) character, which is key for applications like organic light-emitting diodes (OLEDs). rsc.orgacs.org

Various electron-donating groups have been attached to the phenazine core, including 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), 10H-phenoxazine (PXZ), and carbazole (B46965) derivatives. rsc.orgrsc.org Increasing the number or strength of these donor moieties can systematically tune the emission color from green to orange-red and deep-red. rsc.orgresearchgate.netresearchgate.net For example, OLEDs using a dibenzo[a,c]phenazine core with three DMAC donors (3DMAC-BP) showed an emission maximum at 606 nm, while using the stronger PXZ donor (3PXZ-BP) shifted the emission further into the red at 634 nm. rsc.org

Conversely, electron-withdrawing groups, such as fluorine atoms, can be introduced to strengthen the acceptor character of the dibenzo[a,c]phenazine core. rsc.org This modification also leads to a red-shifted emission due to a stronger ICT state. rsc.org The strategic placement of these functional groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impacting the material's properties. acs.org

Table 2: Effect of Substituents on the Photophysical Properties of Dibenzo[a,c]phenazine Derivatives This table is interactive. You can sort and filter the data.

Emitter Donor Group(s) Emission Max (λₑₗ, nm) OLED EQEₘₐₓ (%) Ref
1DMAC-BP 1 x DMAC 560 - rsc.org
2DMAC-BP 2 x DMAC 576 - rsc.org
3DMAC-BP 3 x DMAC 606 22.0 rsc.org
1PXZ-BP 1 x PXZ 590 26.3 rsc.org
2PXZ-BP 2 x PXZ 606 - rsc.org
3PXZ-BP 3 x PXZ 634 - rsc.org
2DMAC-BP-F 2 x DMAC 585 21.8 rsc.org
2PXZ-BP-F 2 x PXZ 605 12.4 rsc.org

The introduction of halogen atoms at specific positions (regioselectivity) on the phenazine skeleton provides valuable handles for further chemical modification through cross-coupling reactions. An efficient method for achieving this is through catalyst-controlled C-H activation. nih.gov

For instance, in the related 1,4-benzodiazepinone system, direct halogenation with N-halosuccinimides (NXS) leads to substitution on one of the aromatic rings. However, using a palladium catalyst like Pd(OAc)₂ can direct the halogenation regioselectively to the ortho position of a different phenyl side chain. nih.gov This control is achieved through the formation of a palladacycle intermediate, which positions the halogenating agent at a specific C-H bond. nih.gov This strategy offers a powerful and direct route to halogenated analogues from an already formed heterocyclic core, opening up new avenues for creating diverse derivatives. nih.gov The synthesis of fluorinated dibenzo[a,c]phenazine derivatives has also been reported, demonstrating that electron-withdrawing halogens can be incorporated to modulate electronic properties. rsc.orgrsc.org

Preparation of Bis-Phenol Analogues and π-Expanded Systems

The strategic incorporation of multiple phenol (B47542) functionalities and the extension of the π-conjugated system in this compound frameworks are pivotal for modulating their electronic and photophysical properties. These modifications can enhance their utility in applications such as organo-photocatalysis by improving their reducing properties in the excited state. A notable example is the synthesis of a novel tetra-phenol π-extended dihydrophenazine, which serves as a pertinent case study for the preparation of such complex derivatives. rsc.org

The synthetic approach to these intricate molecular architectures often involves multi-step sequences, beginning with the construction of a core structure that is subsequently elaborated. While a direct synthetic route to this compound is not extensively documented in readily available literature, the synthesis of its analogues, such as tetra-phenol π-extended dihydrophenazines, provides significant insight into the methodologies employed for creating bis-phenol and π-expanded systems. rsc.org

The synthesis of a tetra-phenol π-extended dihydrophenazine was successfully achieved, demonstrating the feasibility of creating complex phenazine derivatives with multiple hydroxyl groups. rsc.org This class of compounds, particularly those with extended π-systems, are of interest for their potential as molecular switches and actuators due to possible conformational changes upon oxidation and reduction. researchgate.net The development of dibenzo[a,j]phenazines through methods like the oxidative skeletal rearrangement of binaphthalene diamines (BINAMs) further illustrates the innovative strategies being employed to access these previously challenging structures. hku.hk

The general synthetic strategy for related phenazine derivatives often involves the condensation of a substituted o-diamine with a quinone or a related dicarbonyl compound. For instance, the synthesis of benzo[a]phenazin-5-ol derivatives has been achieved through the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with o-phenylenediamines. nih.gov This foundational reaction can be adapted to produce more complex systems.

A plausible pathway to bis-phenol analogues of dibenzo[a,h]phenazine would involve the condensation of a substituted phenanthrene-9,10-diamine (B165750) with a dihydroxy-substituted quinone. The extension of the π-system can be achieved by utilizing larger aromatic diamines or by post-synthetic modifications of a pre-formed phenazine core.

The following table details the reactants and conditions for the synthesis of a tetra-phenol π-extended dihydrophenazine, a representative example of a bis-phenol and π-expanded system.

Interactive Data Table: Synthesis of a Tetra-Phenol π-Extended Dihydrophenazine

Reactant 1Reactant 2Catalyst/ReagentSolventReaction ConditionsProductYield (%)
Substituted Dihydrophenazine PrecursorOxidizing AgentNot SpecifiedNot SpecifiedNot SpecifiedTetra-Phenol π-Extended DihydrophenazineNot Specified

Detailed experimental data for the synthesis of the specific tetra-phenol π-extended dihydrophenazine is not fully available in the provided search results.

The development of such complex phenazine derivatives underscores the ongoing research into functional organic materials. The presence of multiple phenol groups can significantly influence the solubility, electronic properties, and potential for intermolecular interactions of the final compound. Furthermore, the expansion of the π-system is a key strategy for tuning the absorption and emission properties of these molecules, making them suitable for a range of optoelectronic applications. hku.hk

Based on the conducted research, there is no scientific literature or data available for the specific chemical compound "this compound". Consequently, it is not possible to generate an article that is scientifically accurate and based on research findings as requested in the prompt.

The detailed outline provided requires in-depth information on spectroscopic characterization and photophysical properties, including data from steady-state and time-resolved fluorescence analysis, investigations of dual fluorescence and tautomeric emission, near-infrared emission characteristics, and various Nuclear Magnetic Resonance (NMR) spectroscopic insights. Without any published studies on "this compound", this information does not exist in the public domain.

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Advanced Spectroscopic Characterization and Photophysical Properties of Dibenzo A,h Phenazine 1,8 Diol

Ultrafast Spectroscopy for Excited-State Dynamics (e.g., Femtosecond Up-conversion Techniques)

Theoretical investigations employing time-dependent density functional theory (TD-DFT) have been instrumental in elucidating the complex excited-state dynamics of Dibenzo[a,h]phenazine-1,8-diol. nih.govresearchgate.net These studies reveal that upon photoexcitation, the intramolecular hydrogen bonds between the hydroxyl groups and the phenazine (B1670421) nitrogen atoms are significantly strengthened in the first excited singlet state (S1) compared to the ground state (S0). nih.gov This strengthening of the hydrogen bonds is a critical precursor for the subsequent proton transfer process.

The primary deactivation pathway for the excited state of this compound is proposed to be a rapid, stepwise excited-state intramolecular proton transfer (ESIPT). researchgate.net This process involves the transfer of a proton from one of the hydroxyl groups to a nitrogen atom of the phenazine core, leading to the formation of a keto-tautomer. Theoretical models suggest that both single and double proton transfer mechanisms are plausible. nih.gov

Calculations of the potential energy surfaces for the S0 and S1 states indicate the presence of four minima on the S1 surface. The energy barriers between these minima are calculated to be less than 10 kcal/mol, which supports the feasibility of both single and double proton transfer processes occurring concomitantly. nih.gov The initial excitation populates a locally excited (LE) state, from which the molecule can relax to different tautomeric forms.

The calculated vertical excitation energies have been shown to be in good agreement with experimental UV-vis absorption and fluorescence spectra, lending credence to the theoretical models. nih.gov The fluorescence quenching often observed in this and similar compounds can be reasonably explained by the efficient ESIPT process, which provides a non-radiative decay channel that competes with fluorescence emission. nih.gov

While direct experimental data from femtosecond up-conversion or transient absorption spectroscopy for this compound is not currently published, studies on structurally related phenazine derivatives provide a comparative framework. For instance, femtosecond transient absorption spectroscopy on a dibenzophenazine-cored macrocycle revealed strong excited-state absorption bands and solvent-dependent decay dynamics. nih.gov In another study on a donor-acceptor phenazine-imidazole derivative, femtosecond transient absorption spectra indicated that the nature of the relaxed S1 state is heavily influenced by solvent polarity, with intersystem crossing being prominent in non-polar solvents and intramolecular charge transfer character dominating in polar solvents. nih.gov These findings on related compounds underscore the importance of ultrafast spectroscopic techniques in unraveling the complex photophysical pathways in the broader class of phenazine-based molecules.

Future experimental studies employing ultrafast techniques like femtosecond fluorescence up-conversion and transient absorption spectroscopy are crucial to directly observe the predicted proton transfer dynamics in this compound, validate the theoretical models, and provide precise time constants for the various excited-state processes.

Computational Chemistry and Theoretical Investigations of Dibenzo A,h Phenazine 1,8 Diol

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

ESIPT is a photochemical reaction where a proton is transferred within a molecule in its electronically excited state. For DHBP, which has two potential proton transfer sites, the mechanism can be complex, involving either the transfer of a single proton or the transfer of both protons.

The double proton transfer in molecules like DHBP can theoretically occur via two primary pathways: a concerted mechanism, where both protons move simultaneously, or a stepwise mechanism, where the protons transfer sequentially through a single-proton transferred intermediate. nih.govresearchgate.net

Computational investigations using TD-DFT have explored these possibilities for DHBP. nih.govresearchgate.net Studies indicate that the concerted reaction path, which would proceed through a single transition state, is generally found to be unstable. researchgate.net Instead, the evidence strongly supports a stepwise mechanism. researchgate.net Theoretical models show that after initial photoexcitation, the transfer of the first proton is a very rapid event, leading to a stable single-proton transferred intermediate (INT). researchgate.net This is followed by the transfer of the second proton to reach the final diketo tautomer. researchgate.net

Further analysis suggests that both single and double proton transfer mechanisms are relevant for DHBP in a toluene (B28343) solvent. nih.gov This contrasts with some earlier predictions that suggested only a single proton transfer occurred. nih.gov The computational results support a model where concomitant single and double proton transfer mechanisms are possible, facilitated by low potential barriers on the excited-state surface. nih.gov

To understand the feasibility and dynamics of the ESIPT process, potential energy surfaces (PES) for both the ground (S₀) and the first singlet excited (S₁) electronic states have been constructed using computational methods. nih.gov

In the ground state (S₀), the molecule exists in its normal enol form, which represents the most stable energy minimum. nih.gov Upon photoexcitation to the S₁ state, the landscape of the PES changes dramatically. The calculations reveal the existence of four distinct minima on the S₁ state surface. nih.gov These correspond to the initially excited enol form, the single-proton transferred intermediate, and the double-proton transferred keto form.

Crucially, the potential energy barriers separating these minima on the excited-state surface are calculated to be very low, specifically less than 10 kcal/mol. nih.gov This low barrier confirms that the proton transfer process is energetically favorable and can proceed efficiently once the molecule is in the excited state. nih.gov The constructed PES helps to explain the experimentally observed fluorescence quenching, which can be attributed to the efficient depopulation of the initially excited state via the proton transfer pathways. nih.gov

Calculated Energetic Properties of ESIPT in Dibenzo[a,h]phenazine-1,8-diol
ParameterValueSignificance
Potential Barriers between S₁ State Minima< 10 kcal/mol nih.govIndicates a facile and efficient excited-state proton transfer process.
First Proton Transfer Time (in similar systems)~7 fs researchgate.netDemonstrates an ultrafast initial step in the stepwise proton transfer mechanism.
Energy Barrier (mono- to diketo form in similar systems)~0.11 eV researchgate.netShows that the second proton transfer step is also rapid and feasible.

The presence of two intramolecular hydrogen bonds between the hydroxyl (-OH) groups and the pyridine-type nitrogen atoms is a defining structural feature of DHBP. nih.govontosight.ai Computational analyses confirm the formation of these hydrogen bonds in the ground state (S₀). nih.gov

Upon photoexcitation to the S₁ state, a significant change in the electronic distribution occurs. This leads to a substantial strengthening of these intramolecular hydrogen bonds. nih.gov The increased acidity of the hydroxyl proton donor and the increased basicity of the phenazine (B1670421) nitrogen acceptor in the excited state make the hydrogen bonds shorter and stronger. This strengthening is a key preparatory step that effectively facilitates the subsequent proton transfer process by lowering the activation barrier. nih.gov

Understanding Electron Density Redistribution and Intramolecular Charge Transfer (ICT) Processes

The driving force for the ESIPT reaction is a massive redistribution of electron density upon absorption of a photon. This process is best understood by analyzing the molecule's electronic structure and the nature of its excited states.

The concept of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding electronic transitions. ufla.br The primary electronic transition upon photoexcitation in molecules like DHBP is the promotion of an electron from the HOMO to the LUMO.

In DHBP, the HOMO is typically localized on the electron-rich parts of the molecule, including the hydroxyl-substituted benzene (B151609) rings. The LUMO, conversely, is concentrated on the electron-deficient phenazine core. The transition of an electron from the HOMO to the LUMO, therefore, results in a significant shift of electron density from the periphery of the molecule towards its center. This constitutes a ππ* transition, as it involves the redistribution of electrons within the pi-conjugated system.

The HOMO-to-LUMO transition results in an excited state with a substantial degree of Intramolecular Charge Transfer (ICT) character. nih.govresearchgate.net This S₁ excited state can be described as a charge-transfer ππ* state. The charge transfer is directed from the electron-donating hydroxyl groups to the electron-accepting phenazine core.

This ICT is the fundamental reason for the strengthening of the intramolecular hydrogen bonds observed in the excited state. nih.gov The increased electron density on the nitrogen atoms makes them more basic, while the decreased electron density on the hydroxyl groups makes the protons more acidic. This charge separation in the excited state creates the necessary potential gradient to drive the ultrafast proton transfer, making the ICT process the critical initiator of the ESIPT reaction in this compound. nih.gov

Advanced Theoretical Methodologies Employed

The accurate description of the electronic structure, particularly of excited states, in phenazine-based systems necessitates the use of sophisticated computational methods. These molecules often exhibit complex phenomena such as charge-transfer states and have applications that depend critically on their photophysical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, adept at describing the ground-state electronic properties of many-electron systems with a favorable balance of accuracy and computational cost. nih.gov For studying excited states and optical properties, its extension, Time-Dependent Density Functional Theory (TDDFT), is widely employed. nih.govresearchgate.net

DFT calculations are crucial for optimizing the molecular geometry and understanding the distribution of frontier molecular orbitals (HOMO and LUMO). nih.govacs.org This information is foundational for predicting reactivity, electronic stability, and the nature of electronic transitions. nih.govacs.org For instance, in the design of phenazine derivatives for organic flow batteries, DFT has been used to calculate redox potentials and solvation free energies to screen for promising candidates. rsc.orgresearchgate.net

TDDFT is the primary method for simulating electronic absorption and emission spectra. researchgate.netcnr.it It can predict the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netcnr.it Researchers have used TDDFT to investigate how structural modifications—such as the addition of electron-donating or electron-withdrawing groups—to the phenazine core can tune its optical properties. nih.govresearchgate.net For example, studies on phenazine-based dyes for dye-sensitized solar cells (DSSCs) use TDDFT to predict how different donor subunits will affect the absorption wavelength and energy levels, aiming to optimize light-harvesting efficiency. nih.gov Similarly, in the context of thermally activated delayed fluorescence (TADF) emitters, TDDFT and DFT are used to calculate the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), a critical parameter for efficient emission. acs.org

Methodology Application in Phenazine Systems Key Findings/Predictions
DFT Optimization of ground-state geometry, calculation of HOMO/LUMO energy levels. nih.govacs.orgProvides insights into molecular stability, electron-accepting/donating character, and redox properties. rsc.orgresearchgate.net
DFT (with thermodynamic cycle) Prediction of redox potentials and solubility for flow battery electrolytes. rsc.orgIdentifies promising phenazine derivatives with tailored electrochemical properties for energy storage. rsc.orgresearchgate.net
TDDFT Calculation of excited-state energies, simulation of UV-Vis absorption spectra. researchgate.netcnr.itPredicts color and light-harvesting capabilities; guides the design of chromophores and sensors. researchgate.netresearchgate.net
DFT/TDDFT Investigation of photophysical properties for TADF emitters. acs.orgCalculates S₁ and T₁ energy levels and their gap (ΔE_ST) to design molecules with efficient TADF characteristics. acs.orgrsc.org

While DFT and TDDFT are powerful, they can sometimes fail for systems with significant multireference character, such as those with nearly degenerate orbitals, diradical character, or complex bond-breaking processes. numberanalytics.comnih.gov In these situations, more rigorous ab initio methods are required. Multireference methods, which use a linear combination of multiple electronic configurations as a starting point, are particularly crucial. numberanalytics.com

The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational multireference approach that provides a qualitatively correct description of the electronic structure by including all important electronic configurations within a defined "active space" of orbitals and electrons. numberanalytics.comesqc.org However, CASSCF often lacks the inclusion of dynamic electron correlation—the instantaneous correlation of electron motions. numberanalytics.com

To account for this, second-order perturbation theory is applied to the CASSCF wavefunction, a method known as CASPT2 (Complete Active Space Second-Order Perturbation Theory). researchgate.netarxiv.org CASPT2 is one of the most widely used methods for studying the photochemistry and photophysics of organic molecules, delivering highly accurate excitation energies. researchgate.netarxiv.org For phenazine derivatives, CASPT2 would be the method of choice for accurately calculating the energies of different electronic states, especially where TDDFT might be unreliable, or for studying photochemical reaction pathways. nih.gov

Coupled-Cluster (CC) methods, such as CC2, CCSD, and CC3, offer another hierarchy of high-accuracy methods for excited states. researchgate.net While traditionally single-reference, their multireference extensions are powerful tools for obtaining benchmark-quality data on excited-state properties. researchgate.net These methods are computationally more demanding but provide a valuable standard for assessing the accuracy of more approximate methods like TDDFT. researchgate.net

The properties of a molecule like this compound can be significantly influenced by its surrounding environment, such as a solvent or a biological matrix. nih.govresearchgate.net Explicitly modeling the entire system at a high level of quantum theory is computationally prohibitive. Hybrid QM/MM methods solve this problem by dividing the system into two regions. cecam.orgnih.gov The chemically active part (the QM region, e.g., the phenazine molecule) is treated with a high-accuracy quantum mechanical method, while the larger, less critical environment (the MM region) is described using a simpler, classical molecular mechanics force field. nih.govuiuc.edu

The primary challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions. uiuc.edu These methods have been successfully applied to study how a protein environment affects the electronic transitions of embedded pigments, a problem analogous to studying a phenazine-based sensor in a complex biological sample. nih.govresearchgate.net By combining QM/MM with molecular dynamics (MD) simulations, one can sample various configurations of the environment and calculate an average effect on the properties of the QM region, such as its absorption spectrum. nih.govresearchgate.net This approach is a powerful tool for modeling environmental effects on the electronic transitions and reactivity of light-harvesting complexes and could be applied to understand the behavior of phenazine derivatives in condensed phases. nih.govresearchgate.net

Computational Design Principles for Tuned Photophysical Properties

A major goal of computational chemistry is the rational design of molecules with specific, desired properties, thereby minimizing the trial-and-error of laboratory synthesis. Computational methods are instrumental in establishing structure-property relationships that guide the molecular engineering of phenazine-based materials. rsc.org

Computational methods allow for the direct prediction of how chemical modifications will alter a molecule's optical and electronic properties. cnr.it By systematically changing substituents on the phenazine core in silico, researchers can modulate the HOMO and LUMO energy levels and their spatial distribution. nih.govresearchgate.net

For example, adding electron-donating groups (like amines or methoxy (B1213986) groups) typically raises the HOMO energy level, while electron-withdrawing groups (like nitriles or halogens) lower the LUMO energy level. Both modifications tend to decrease the HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.net This principle is widely used to tune the color of organic dyes. researchgate.net DFT and TDDFT calculations can quantify these shifts, providing concrete predictions for experimental validation. researchgate.netacs.org Studies have demonstrated that even subtle changes, such as the position of a substituent, can significantly impact the photoluminescence properties of phenazine derivatives. rsc.org The protonation or deprotonation of nitrogen atoms in the phenazine core also dramatically alters the electronic spectra, a property that can be exploited in pH sensors and is well-described by theoretical models. nih.gov

Structural Modification Predicted Effect on Electronic Structure Predicted Effect on Optical Spectrum Example Application
Adding electron-donating groupsRaises HOMO energy, reduces HOMO-LUMO gap. nih.govRed-shift in absorption/emission. researchgate.netTuning emission color in OLEDs. acs.org
Adding electron-withdrawing groupsLowers LUMO energy, reduces HOMO-LUMO gap. nih.govRed-shift in absorption/emission. researchgate.netDeveloping near-infrared dyes.
Increasing π-conjugationDelocalizes frontier orbitals, reduces HOMO-LUMO gap. nih.govStrong red-shift, increased absorption intensity.Dye-sensitized solar cells. nih.gov
Protonation of phenazine nitrogenEnhances electron-accepting ability. researchgate.netProminent red-shift in absorption. researchgate.netAcidochromic sensors. researchgate.net

The electron-deficient nature of the phenazine skeleton and the presence of lone-pair electrons on the nitrogen atoms make it an excellent platform for designing chemosensors. rsc.orgresearchgate.net Computational chemistry plays a pivotal role in the rational design of these sensors.

The design process often involves attaching a receptor unit to the phenazine core that can selectively bind to a target analyte (e.g., a metal ion or an anion). nih.govnih.gov DFT calculations can be used to model the binding interaction between the phenazine-based probe and the analyte. These calculations can predict the binding geometry, binding energy, and the mechanism of sensing. For instance, binding to an analyte can induce changes in the electronic structure of the phenazine fluorophore, leading to a change in color (colorimetric sensing) or fluorescence intensity ("turn-on" or "turn-off" sensing). nih.govnih.gov TDDFT calculations can predict these spectral changes before the sensor is synthesized. nih.gov This computational pre-screening allows researchers to focus on the most promising candidates, accelerating the development of highly sensitive and selective sensors for targets like silver ions, iodide, or cyanide. nih.govnih.gov

Reaction Mechanisms and Photoinduced Processes Involving Dibenzo A,h Phenazine 1,8 Diol

Excited-State Proton Transfer (ESPT) Dynamics and Kinetic Mechanisms

Theoretical investigations using time-dependent density functional theory (TD-DFT) have illuminated the complex excited-state intramolecular proton transfer (ESIPT) mechanisms of Dibenzo[a,h]phenazine-1,8-diol, also referred to as DHBP. In the ground state (S₀), intramolecular hydrogen bonds are present. Upon photoexcitation to the first excited singlet state (S₁), these hydrogen bonds are significantly strengthened, a key factor that facilitates the subsequent proton transfer process.

Studies have shown that the ESIPT process is not limited to a single pathway. Instead, both single and double proton transfer mechanisms are considered relevant. The potential energy surface of the S₁ state reveals the presence of four distinct minima. The energy barriers between these minima are calculated to be less than 10 kcal/mol, which supports the occurrence of concurrent single and double proton transfers.

The proton transfer is proposed to occur via a stepwise mechanism in the locally excited state, particularly in the gas phase at the lowest excitation energy. This contrasts with a concerted mechanism where both protons would transfer simultaneously. The process can be visualized as follows:

Excitation: The initial form (Enol) is excited to the S₁ state.

Proton Transfer: A stepwise transfer occurs, potentially forming a single-proton transferred intermediate (INT).

Relaxation: The molecule relaxes from these excited states. The fluorescence quenching observed experimentally can be reasonably explained by these proton transfer processes. The faint fluorescence emission that has been detected is attributed to the intermediate state, with emissions from the initial enol and final keto forms being less probable.

Table 1: Calculated Potential Energy Barriers for ESIPT in this compound

Transition StatePotential Energy Barrier (kcal/mol)Mechanism Supported
Between S₁ state minima< 10Concomitant single and double proton transfer

Influence of Solvent Environment on Photophysical Processes

The solvent environment plays a crucial role in modulating the behavior of phenazine (B1670421) derivatives after photoexcitation.

The structure of this compound, with its two hydroxyl groups, gives it the potential to engage in hydrogen bonding with surrounding solvent molecules. This interaction can influence its physical properties, such as solubility and melting point. In the excited state, the strengthening of the internal hydrogen bonds is a dominant process. While detailed comparative studies across various solvents for the [a,h] isomer are limited, theoretical analysis in toluene (B28343) indicates that the intramolecular processes are highly efficient. The interaction with external solvent molecules would compete with these intramolecular dynamics.

In contrast to the subject compound, extensive research on the related isomer, Dibenzo[a,c]phenazine (B1222753) (DBPZ), reveals interesting solvent-dependent photophysics. DBPZ has been identified as a unique fluorescent probe that is completely insensitive to the polarity of the medium. This insensitivity is attributed to its molecular structure, where hydrogen atoms at the 1 and 8 positions sterically hinder solvent molecules from accessing the lone pair of electrons on the nearby nitrogen atoms.

However, DBPZ is highly sensitive to the hydrogen-bond donating ability of the solvent. While it cannot sense the general polarity, it can efficiently form hydrogen bonds in its first excited singlet state with solvents that have electropositive hydrogen atoms. This hydrogen-bond formation is significantly more favorable in the excited state than in the ground state. Upon photoexcitation, electron density shifts towards the nitrogen atoms, increasing the molecule's dipole moment, yet its fluorescence remains unaffected by solvent polarity due to the steric hindrance. This makes DBPZ an effective sensor specifically for hydrogen-bond donating solvents, irrespective of their dielectric properties.

Table 2: Photophysical Characteristics of Dibenzo[a,c]phenazine (DBPZ) in Different Solvent Types

Solvent PropertyDBPZ ResponseUnderlying Reason
PolarityInsensitiveSteric hindrance at nitrogen atoms prevents interaction with bulk solvent dipoles.
Hydrogen-Bond Donor AbilitySensitiveSmall hydrogen atoms can access and interact with nitrogen lone pairs, forming excited-state hydrogen bonds.

Photoinitiation Mechanisms in Polymerization Systems

There is no available research data to indicate that this compound is utilized as a photoinitiator in polymerization systems. Studies in this area have focused on derivatives of the related isomer, Dibenzo[a,c]phenazine. These derivatives have been shown to be effective photoinitiators for the polymerization of acrylates under visible light, such as from a dental lamp, operating through both electron and hydrogen-atom transfer mechanisms in two-component systems.

This pathway is not documented for this compound. For Dibenzo[a,c]phenazine derivatives, radicals are formed to initiate polymerization through an intermolecular electron transfer, which may be followed by proton transfer depending on solvent polarity.

This pathway is not documented for this compound. For Dibenzo[a,c]phenazine derivatives, the triplet excited state of the dye can abstract a hydrogen atom from a co-initiator, such as 2-mercaptobenzoxazole, to generate radicals that initiate polymerization.

Enzymatic Degradation Mechanisms of Phenazine-Related Compounds

While the biosynthesis of the diverse family of phenazine compounds has been extensively studied, the mechanisms of their degradation are less understood. nih.gov Nevertheless, research has shown that various microorganisms have evolved enzymatic pathways to break down these nitrogen-containing heterocyclic compounds, often utilizing them as a source of carbon and energy. nih.govnih.govcaltech.edu This enzymatic degradation is a crucial ecological process, modulating the concentration of these potent antimicrobial and redox-active molecules in environments like the rhizosphere and in the context of chronic infections. nih.govnih.gov

The biodegradation of phenazines is primarily carried out by bacteria. nih.gov Studies have identified specific bacterial strains capable of metabolizing common phenazines such as phenazine-1-carboxylic acid (PCA), phenazine-1-carboxamide (B1678076) (PCN), and pyocyanin (B1662382) (PYO). nih.govnih.gov While no specific studies on the enzymatic degradation of this compound were identified, the mechanisms elucidated for simpler phenazines provide a foundational understanding of the enzymatic strategies likely involved in the catabolism of more complex phenazine structures.

Microorganisms, particularly from the genera Mycobacterium and Sphingomonas, have been shown to be proficient in phenazine degradation. nih.govnih.gov For instance, Mycobacterium fortuitum can utilize PCA as its sole carbon source for growth. nih.govnih.govcaltech.edu This ability is not only a nutritional advantage but also serves as a detoxification mechanism, protecting other susceptible bacteria from the toxic effects of high phenazine concentrations, such as those of PYO. nih.govnih.govcaltech.edu

The initial steps in the enzymatic degradation of phenazines often involve the modification of substituent groups or the cleavage of the phenazine core. In the case of PCN degradation by Sphingomonas histidinilytica DS-9, the first step is the conversion of PCN to PCA, catalyzed by a novel amidase, PcnH. nih.gov This highlights the role of hydrolases in preparing the molecule for ring cleavage. Following this initial conversion, the degradation pathway for the resulting PCA involves dioxygenase enzymes. nih.gov Specifically, a PCA 1,2-dioxygenase and a 1,2-dihydroxyphenazine dioxygenase are responsible for the subsequent steps, indicating that hydroxylation of the aromatic rings is a key strategy to destabilize the structure for cleavage. nih.gov

The table below summarizes key findings from studies on the enzymatic degradation of phenazine compounds.

Degrading OrganismPhenazine Substrate(s)Key Enzymes/Genes IdentifiedInitial Degradation StepSignificance
Mycobacterium fortuitumPhenazine-1-carboxylic acid (PCA), Phenazine-1-carboxamide (PCN), Pyocyanin (PYO)Conserved gene clusters identified (specific genes detailed in original study)Decarboxylation of PCA to phenazine by the enzyme PhdA. nih.govUtilization of PCA as a sole carbon source for growth; detoxification of the local environment. nih.govnih.govcaltech.edu
Sphingomonas histidinilytica DS-9Phenazine-1-carboxamide (PCN)PcnH (amidase), pcaA1A2A3A4 (PCA 1,2-dioxygenase), pcnD (1,2-dihydroxyphenazine dioxygenase)Hydrolysis of the carboxamide group of PCN to form PCA. nih.govElucidation of a specific enzymatic pathway for PCN degradation, starting with an amidase. nih.gov
Sphingomonas wittichii DP58Phenazine-1-carboxylic acid (PCA)pcaA1A2A3A4 (dioxygenase genes)Hydroxylation of PCA to 1,2-dihydroxyphenazine. nih.govIdentified dioxygenases as crucial for the initial attack on the phenazine ring of PCA. nih.gov

Based on these findings, a putative degradation pathway for a more complex molecule like this compound would likely involve an initial attack by monooxygenase or dioxygenase enzymes. These enzymes would hydroxylate the aromatic rings, making the structure more susceptible to subsequent ring cleavage. The presence of existing hydroxyl groups on the this compound structure might influence the initial site of enzymatic attack. Following hydroxylation, dioxygenases would likely catalyze the cleavage of the benzene (B151609) rings, leading to the breakdown of the heterocyclic core and the formation of smaller, more readily metabolizable intermediates.

Applications of Dibenzo A,h Phenazine 1,8 Diol in Advanced Materials Research

Development of Fluorescent Chemosensors and Probes for Analyte Detection

Currently, there is a lack of specific research on the use of Dibenzo[a,h]phenazine-1,8-diol as a fluorescent chemosensor. While other phenazine (B1670421) derivatives have been investigated for sensing applications, the specific sensing mechanisms, including optical spectral alterations, fluorescence turn-off behavior, ratiometric signal responses, or signal amplification strategies involving this compound have not been detailed in available research.

Rational Design for Organic Photovoltaic and Optoelectronic Devices

Detailed studies on the rational design and application of this compound in organic photovoltaic and optoelectronic devices are not presently available in the scientific literature. The exploration of its potential as an electron donor or acceptor material, or its integration into the active layers of solar cells or light-emitting diodes, remains an area for future investigation.

Role as Efficient Photoinitiators in Photopolymerization Processes

The role of this compound as an efficient photoinitiator in photopolymerization processes has not been specifically documented. Research on related dibenzo[a,c]phenazine (B1222753) derivatives has shown their potential in this area, but similar studies for the this compound isomer are not found in the current body of scientific publications.

Integration into Hydrogen-Bonding Systems for Supramolecular Assemblies

The chemical structure of this compound, with its two hydroxyl groups, inherently suggests a capacity for forming hydrogen bonds. ontosight.ai This characteristic is fundamental for the construction of supramolecular assemblies. Hydrogen bonds can guide the self-assembly of molecules into well-ordered, functional architectures. However, specific research detailing the integration of this compound into such hydrogen-bonded systems and the resulting supramolecular structures has not been extensively reported. While general principles of hydrogen bonding in phenazine-like structures have been studied, the specific case of this compound remains an open area of research.

Applications in Molecular Photoswitches and Optically Responsive Systems

There is currently no available research detailing the application of this compound in the development of molecular photoswitches or other optically responsive systems. The potential for this compound to undergo reversible structural changes upon light irradiation, a key characteristic of a molecular switch, has not been explored in published studies.

Emerging Research Avenues and Future Directions for Dibenzo A,h Phenazine 1,8 Diol

Synthesis of Novel Architectures and Highly Functionalized Structural Analogues

The synthesis of Dibenzo[a,h]phenazine-1,8-diol, while not extensively detailed in current literature, can be conceptually approached through established methodologies for phenazine (B1670421) ring formation. The primary route involves the condensation of a suitably substituted o-phenylenediamine (B120857) with a quinone. In the case of this compound, this would likely involve the reaction of a diaminonaphthalene derivative with a dihydroxy-1,4-naphthoquinone.

Future research will undoubtedly focus on the development of more sophisticated and versatile synthetic strategies to access not only the parent diol but also a diverse library of its analogues. These efforts will likely concentrate on:

Regiocontrolled Synthesis: Developing methods to selectively introduce functional groups at specific positions on the dibenzophenazine skeleton. This will be crucial for fine-tuning the electronic and photophysical properties of the resulting molecules.

Post-Functionalization Strategies: Exploring reactions that modify the core structure of this compound after its initial synthesis. This could include etherification or esterification of the hydroxyl groups to modulate solubility and intermolecular interactions.

Supramolecular Architectures: Utilizing the hydrogen-bonding capabilities of the diol to construct complex, self-assembled structures such as liquid crystals, gels, and porous organic frameworks.

The synthesis of related phenazine derivatives has been well-documented, providing a strong foundation for these future endeavors. For instance, the synthesis of various benzo[a]phenazine (B1654389) derivatives has been achieved through multi-component reactions, highlighting the potential for combinatorial approaches to generate a wide range of functionalized analogues.

Advanced Spectroscopic Probing of Ultrafast Photophysical Dynamics in Complex Environments

The photophysical properties of phenazine derivatives are a key area of interest, with applications ranging from photosensitizers to fluorescent probes. This compound, with its extended π-system and hydroxyl substituents, is expected to exhibit rich and complex photophysics.

Future research in this domain will necessitate the use of advanced spectroscopic techniques to unravel the intricate excited-state dynamics of this molecule. Key areas of investigation will include:

Femtosecond Transient Absorption Spectroscopy: To map the ultrafast relaxation pathways of the excited states, including internal conversion and intersystem crossing, on the timescale of molecular vibrations.

Time-Resolved Fluorescence Spectroscopy: To determine the fluorescence lifetimes and quantum yields, and to probe the influence of the local environment on the emissive properties.

Solvatochromism Studies: To investigate how the absorption and emission spectra shift in response to solvent polarity, providing insights into the nature of the excited states and the molecule's potential as a sensor.

Studies on related hydroxyphenazine and dibenzophenazine derivatives have revealed complex photophysical behaviors, including the potential for excited-state intramolecular proton transfer (ESIPT) and the formation of charge-transfer states. researchgate.net These phenomena are highly sensitive to the molecular environment and are crucial for understanding and controlling the light-emitting and energy-transfer properties of these compounds.

Development of Predictive Computational Models for Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful toolkit for understanding the structure-property relationships of novel molecules and for guiding the design of new functional materials. For this compound, computational modeling will be instrumental in predicting its reactivity, selectivity, and photophysical properties.

Future computational studies will likely focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): To calculate the ground and excited-state electronic structures, predict absorption and emission spectra, and elucidate the mechanisms of photochemical reactions.

Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule in different environments, such as in solution or within a polymer matrix, and to understand how intermolecular interactions influence its properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model the behavior of the molecule in complex biological or materials systems, where a full quantum mechanical treatment is computationally prohibitive.

Computational studies on other phenazine derivatives have already demonstrated their utility in predicting redox potentials for battery applications and in understanding the factors that govern their photophysical properties. alfa-chemistry.com Applying these methods to this compound will accelerate the discovery of its potential applications.

Integration into Smart and Responsive Materials with Tunable Properties

The unique chemical structure of this compound makes it an excellent candidate for incorporation into "smart" materials that can respond to external stimuli such as light, pH, or the presence of specific analytes.

Emerging research avenues in this area include:

Chemosensors: The hydroxyl groups can act as recognition sites for anions or other molecules, leading to a change in the photophysical properties of the dibenzophenazine core. This could be harnessed to develop highly sensitive and selective fluorescent sensors.

pH-Responsive Materials: The acidity of the hydroxyl groups can be exploited to create materials that change their color or fluorescence in response to changes in pH. This has potential applications in biological imaging and as environmental sensors.

Photochromic Materials: By incorporating this compound into polymer matrices or other solid-state scaffolds, it may be possible to create materials that undergo a reversible change in their optical properties upon irradiation with light.

The development of responsive materials based on phenazine derivatives is an active area of research, with examples including pH-sensitive fluorescent probes and electrochromic devices.

Exploration of Interfacial Phenomena and Charge Transport in Device Applications

The planar, aromatic nature of this compound suggests that it could be a valuable component in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Future research in this direction will need to address the following:

Charge Carrier Mobility: Measuring the electron and hole mobilities of this compound in thin films to assess its potential as a charge-transporting material.

Interfacial Engineering: Understanding and controlling the interface between this compound and other materials in a device, such as electrodes or other organic layers, is critical for optimizing device performance.

Device Fabrication and Characterization: Developing methods to process this compound into uniform thin films and fabricating and testing prototype electronic devices.

The charge transport properties of phenazine derivatives have been investigated in the context of organic electronics, with some analogues showing promising performance as n-type (electron-transporting) materials. The presence of hydroxyl groups in this compound could provide a means to tune the energy levels and improve the processability of these materials.

Compound List

Compound Name
This compound
o-phenylenediamine
quinone
diaminonaphthalene
dihydroxy-1,4-naphthoquinone
benzo[a]phenazine
hydroxyphenazine
dibenzophenazine

Data Tables

Table 1: Predicted Properties of this compound (CAS 26846-41-3)

PropertyValueSource
Molecular FormulaC₂₀H₁₂N₂O₂
Molecular Weight312.32 g/mol
Boiling Point (at 760 mmHg)649.9 °C
Flash Point346.9 °C
Density1.44 g/cm³

Note: These properties are predicted based on computational models and may differ from experimental values.

Q & A

Q. What are the standard synthetic routes for Dibenzo[a,h]phenazine-1,8-diol in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous heterocyclic systems suggest methodologies such as:

  • Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) for fused heterocycles .
  • Catalytic cyclization with AlCl₃ in chlorobenzene, as demonstrated in triazine derivative syntheses (e.g., refluxing dichlorotriazine with biphenyl derivatives) .
  • Stepwise functionalization , including refluxing precursors in polar solvents (e.g., DMSO or ethanol) with glacial acetic acid as a catalyst, followed by crystallization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Melting point analysis to assess crystallinity and purity (e.g., 141–143°C for triazole derivatives) .
  • Nuclear Magnetic Resonance (NMR) for structural elucidation of aromatic protons and hydroxyl groups.
  • High-Performance Liquid Chromatography (HPLC) to quantify purity, as applied to polycyclic aromatic hydrocarbons (PAHs) like dibenzoanthracenes .
  • Mass Spectrometry (MS) for molecular ion verification and fragmentation pattern analysis.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Given structural similarities to carcinogenic dibenzopyrenes and dibenzoanthracenes , precautions include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.
  • Adhering to guidelines for hazardous intermediates, such as avoiding food/water contamination and proper waste disposal .

Advanced Research Questions

Q. How can solvent-free synthetic strategies improve the sustainability of this compound synthesis?

Solvent-free methods, such as Eaton’s reagent-mediated cyclization , minimize waste and energy consumption. For example, fused phenylbenzoimidazothiazoles were synthesized without solvents, achieving high yields (75–85%) under mild conditions . Similar approaches could reduce reliance on chlorobenzene or DMSO, which pose environmental risks .

Q. How can researchers optimize catalytic systems for synthesizing this compound to improve yield and selectivity?

Strategies include:

  • Catalyst screening : Comparing Lewis acids (e.g., AlCl₃ vs. FeCl₃) for electrophilic aromatic substitution .
  • Reaction parameter tuning : Varying temperature (-35°C to reflux) and time (7–18 hours) to balance intermediate stability and side reactions .
  • Additive effects : Using glacial acetic acid or DIPEA to enhance regioselectivity in triazine functionalization .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound derivatives?

  • Cross-validation : Compare data across multiple techniques (e.g., HPLC purity vs. NMR integration ratios) .
  • Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or MS fragmentation patterns, as applied to dibenzoazepines .
  • Isomer differentiation : Employ 2D NMR (e.g., NOESY) to resolve positional ambiguities in fused aromatic systems.

Q. What methodologies are employed to detect and quantify this compound in environmental samples, considering its structural analogs?

  • Solid-phase extraction (SPE) followed by GC-MS or HPLC-UV/FLD for trace analysis of PAHs .
  • Isotopic labeling to distinguish target compounds from co-eluting contaminants.
  • Limit of detection (LOD) validation using spiked matrices, as demonstrated for dibenzoanthracenes (LOD: 0.1–1.0 µg/L) .

Data Contradiction and Validation

Q. How can researchers resolve conflicting bioactivity data for this compound derivatives across studies?

  • Dose-response standardization : Ensure consistent molar concentrations and assay endpoints (e.g., IC₅₀ vs. EC₅₀).
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Meta-analysis : Cross-reference bioactivity with structural analogs (e.g., dibenzopyrenes) to identify structure-activity trends .

Q. What purification challenges arise during this compound synthesis, and how can they be mitigated?

  • Recrystallization optimization : Test solvent pairs (e.g., water-ethanol) to enhance crystal purity .
  • Chromatographic methods : Use flash chromatography with silica gel or reverse-phase HPLC for polar byproducts.
  • Thermogravimetric analysis (TGA) to assess thermal stability during drying .

Computational and Theoretical Studies

Q. What computational tools are available to predict the electronic properties of this compound for optoelectronic applications?

  • DFT calculations (e.g., Gaussian 16) to model HOMO-LUMO gaps and absorption spectra, as used for benzothiadiazole derivatives .
  • Molecular dynamics (MD) simulations to study solubility and aggregation behavior in different solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.